Ethyl 4-oxooxazine-3-carboxylate

Description

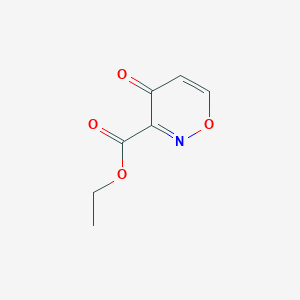

Ethyl 4-oxooxazine-3-carboxylate is a heterocyclic ester featuring a six-membered oxazine ring with a ketone group at position 4 and an ethoxycarbonyl substituent at position 3. Oxazines are nitrogen- and oxygen-containing heterocycles with applications in medicinal chemistry and materials science due to their diverse reactivity and ability to act as scaffolds for bioactive molecules.

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

ethyl 4-oxooxazine-3-carboxylate |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)6-5(9)3-4-12-8-6/h3-4H,2H2,1H3 |

InChI Key |

RFCFEAJMTKLINH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxooxazine-3-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and water, under open-air conditions. This reaction yields 3,5-disubstituted isoxazole, which can be further transformed into this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxooxazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-oxooxazine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-oxooxazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Triazine Derivatives

Ethyl 4-oxooxazine-3-carboxylate shares functional similarities with triazine-based esters synthesized by Jakub et al. (), such as Ethyl 5-[(ethoxycarbonyl)amino]-3-oxo-2-(4-chlorophenyl)-2,3-dihydro-1,2,4-triazine-6-carboxylate (5a). Key differences include:

- Core Heterocycle : Oxazines contain one oxygen and one nitrogen atom, while triazines (e.g., compounds 5a, 5c, 5d) feature three nitrogen atoms in the ring. This difference impacts electronic properties and hydrogen-bonding capabilities.

- Substituents : The oxazine derivative lacks the aromatic phenyl or chlorophenyl groups present in triazine analogs, which may reduce steric hindrance and alter solubility.

- Synthetic Yields : Triazine derivatives exhibit variable yields (32.6–86.8%) depending on substituents, suggesting that oxazine analogs may require optimized conditions due to differing ring stability .

Chromene Carboxylate Derivatives

The chromene-based ester (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate () features a fused benzene-pyran ring system, contrasting with the monocyclic oxazine structure. The chromene’s extended conjugation system enhances UV absorption properties, whereas the oxazine’s compact ring may favor metabolic stability in pharmaceutical contexts .

Spectroscopic and Analytical Data

- Triazines : Characterized by strong IR carbonyl stretches (~1700 cm$^{-1}$) for ester and ketone groups. $^1$H NMR signals for aromatic protons (e.g., 4-chlorophenyl in 5a) appear at δ 7.3–7.5 ppm, while ester methyl groups resonate at δ 1.2–1.4 ppm .

- Oxazines : Hypothetically, the oxazine’s carbonyl group would show a similar IR stretch, but the absence of aromatic substituents would simplify NMR spectra.

- Chromenes : Fused-ring systems exhibit distinct $^{13}$C NMR shifts for sp$^2$-hybridized carbons (δ 110–160 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.